Cas no 440678-43-3 (ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate)
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- L-proline, 4-hydroxy-, ethyl ester, (4s)-(9ci)
- ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
- AKOS017508531
- CS-0287489
- EN300-3056422
- (2S,4S)-Ethyl 4-hydroxypyrrolidine-2-carboxylate
- 440678-43-3
- SCHEMBL4892915
-
- MDL: MFCD08277248
- Inchi: 1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m0/s1
- InChI Key: JMHQESARJMGVCZ-WDSKDSINSA-N
- SMILES: O[C@@H]1CN[C@H](C(=O)OCC)C1
Computed Properties
- Exact Mass: 159.08954328Da
- Monoisotopic Mass: 159.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 58.6Ų
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3056422-1g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 1g |
$428.0 | 2023-09-05 | ||
| Enamine | EN300-3056422-5g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 5g |
$1240.0 | 2023-09-05 | ||
| Enamine | EN300-3056422-10g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 10g |
$1839.0 | 2023-09-05 | ||
| Enamine | EN300-3056422-0.05g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 95.0% | 0.05g |
$359.0 | 2025-03-19 | |
| Enamine | EN300-3056422-0.1g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
| Enamine | EN300-3056422-0.25g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 95.0% | 0.25g |
$393.0 | 2025-03-19 | |
| Enamine | EN300-3056422-0.5g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 95.0% | 0.5g |
$410.0 | 2025-03-19 | |
| Enamine | EN300-3056422-1.0g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 95.0% | 1.0g |
$428.0 | 2025-03-19 | |
| Enamine | EN300-3056422-2.5g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 95.0% | 2.5g |
$838.0 | 2025-03-19 | |
| Enamine | EN300-3056422-5.0g |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate |
440678-43-3 | 95.0% | 5.0g |
$1240.0 | 2025-03-19 |
ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
Introduction to Ethyl (2S,4S)-4-Hydroxypyrrolidine-2-Carboxylate (CAS No. 440678-43-3)
Ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate, a compound with the chemical formula C7H12O3, is a derivative of pyrrolidine that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its unique CAS number 440678-43-3, exhibits a complex stereochemical structure that makes it a promising candidate for various biological applications. The presence of both hydroxyl and carboxyl functional groups, along with its specific stereochemistry, contributes to its potential as a building block in the synthesis of more intricate molecules.
The stereochemistry of ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is particularly noteworthy, as the (2S,4S) configuration suggests a high degree of enantiopurity. This stereochemical arrangement is often critical in pharmaceuticals, where the biological activity and efficacy of a drug can be heavily influenced by its three-dimensional structure. Recent studies have highlighted the importance of stereospecificity in drug design, emphasizing that even minor changes in stereochemistry can lead to significant differences in pharmacological properties.
In the realm of drug development, ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has been explored as a precursor for more complex molecules. Its pyrrolidine core is a common motif in many biologically active compounds, making it a valuable scaffold for medicinal chemists. The hydroxyl group at the 4-position and the carboxylate ester at the 2-position provide multiple sites for further functionalization, allowing for the creation of novel derivatives with tailored properties.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate. These methods often involve asymmetric synthesis techniques that ensure high enantiomeric purity. Asymmetric hydrogenation and chiral resolution methods have been particularly useful in achieving the desired stereochemical configuration. Such techniques are crucial for producing pharmaceutical intermediates that meet stringent quality standards.
The biological activity of ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has been investigated in several contexts. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a potential lead compound for therapeutic applications. For instance, its structural features resemble those of known bioactive molecules that target neurological and metabolic pathways. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic benefits.
The synthesis and application of ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate also highlight the importance of green chemistry principles in modern drug development. Efficient synthetic routes that minimize waste and energy consumption are increasingly valued in the pharmaceutical industry. The use of sustainable solvents and catalytic methods can significantly enhance the environmental footprint of chemical processes. Ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate serves as an example of how traditional organic synthesis can be adapted to align with these principles.
Future directions in the study of ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate may include exploring its role in drug discovery programs targeting specific diseases. Its structural versatility makes it an attractive candidate for generating libraries of compounds for high-throughput screening. Additionally, computational methods such as molecular modeling can be employed to predict the binding interactions between this compound and biological targets. Such approaches can accelerate the identification of promising candidates for further development.
The integration of computational chemistry with experimental techniques has revolutionized drug discovery over recent years. Ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate exemplifies how interdisciplinary approaches can lead to innovative solutions in medicinal chemistry. By combining traditional synthetic methods with cutting-edge computational tools, researchers can more effectively navigate the complex landscape of drug development.
In conclusion, ethyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate represents a significant advancement in pharmaceutical chemistry due to its unique stereochemical configuration and potential biological activity. Its synthesis through modern asymmetric methods underscores the progress being made in sustainable chemical practices. As research continues to uncover new applications for this compound, it will undoubtedly play a crucial role in shaping future therapeutic strategies.
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